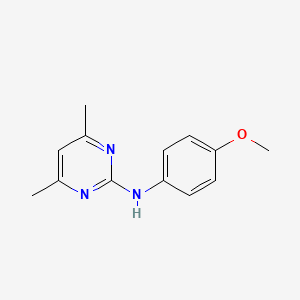

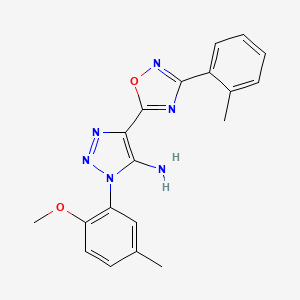

N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine is a chemical compound that has been the subject of various studies due to its potential biological activities. The compound is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine. One of the phenyl rings is substituted with a methoxy group, which may influence the compound's physical and chemical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of di-(phenyl) pyrimidin-2-amines were synthesized by reacting chalcone derivatives with guanidine hydrochloride in the presence of dimethylformamide . This method could potentially be adapted for the synthesis of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine has been studied using various spectroscopic techniques. For example, the crystal structure and DFT studies of a related compound were performed, which included analysis of the molecular conformation and stabilization by intramolecular hydrogen bonds . These studies provide insights into the molecular geometry and electronic structure, which are essential for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives has been explored in various studies. For instance, the reaction between a pyrylium salt and amines resulted in the isolation of different products depending on the basicity of the amine . This suggests that N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine could also participate in a variety of chemical reactions, potentially leading to the formation of new compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of substituents such as methoxy groups can affect the compound's solubility, boiling point, and stability. The biological evaluation of similar compounds has shown moderate anticancer activity, which could be related to their ability to interact with biological targets . The chemical reactivity and biological evaluation of a novel pyrimidine derivative were also investigated, providing valuable information on the potential uses of these compounds in medicinal chemistry .

Applications De Recherche Scientifique

Antifungal Applications

A study has developed derivatives of dimethylpyrimidin that showed significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. These findings suggest the potential of synthesized dimethylpyrimidin-derivatives to be developed into useful antifungal agents (Jafar et al., 2017).

Antiangiogenic Applications

In silico studies have identified compounds derived from dimethylpyrimidin as promising candidates for potent antiangiogenic treatments. One particular compound demonstrated low binding energy and excellent RMSD values, indicating its potential as a powerful antiangiogenic agent (Jafar & Hussein, 2021).

Anticancer Applications

Research has also focused on the development of quinazoline and pyrimidine derivatives as apoptosis inducers and anticancer agents. One study found a compound to be a potent apoptosis inducer with excellent blood-brain barrier penetration, highlighting its efficacy in various cancer models (Sirisoma et al., 2009).

Interaction with Proteins

Another study synthesized derivatives to investigate their fluorescence binding with bovine serum albumin (BSA), aiming to understand the interaction between these compounds and proteins. This research could have implications for drug delivery and molecular biology applications (Meng et al., 2012).

Corrosion Inhibition

Pyrimidine derivatives, including those similar in structure to "N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine," have been investigated for their corrosion inhibition capabilities for steel in petroleum oil wells/tubing. These compounds demonstrated excellent corrosion mitigation properties, indicating their potential for industrial applications (Sarkar et al., 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-9-8-10(2)15-13(14-9)16-11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXCCRCTIXSUFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2510775.png)

![N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2510779.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2510782.png)

![5-[(4-Tert-butylphenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2510783.png)

![4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2510788.png)

![N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2510789.png)

![N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2510790.png)